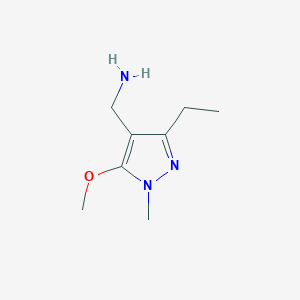

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Description

Background and significance in heterocyclic chemistry

Heterocyclic compounds represent one of the most important classes of organic molecules, constituting approximately half of all known organic compounds. These cyclic structures containing at least one heteroatom have profound significance in both natural and synthetic chemistry. This compound belongs to the pyrazole subfamily, which forms a crucial component of the broader heterocyclic landscape.

The significance of this compound stems from its unique structural features that combine multiple functional elements within a single molecule. The pyrazole core provides aromatic stability and electronic properties characteristic of azole heterocycles, while the methoxy and ethyl substituents modify the electronic distribution and steric environment. The methanamine group introduces basic character and potential for hydrogen bonding interactions, making this compound particularly valuable for chemical synthesis and molecular recognition studies.

Heterocyclic compounds with nitrogen atoms, particularly those containing pyrazole rings, have demonstrated exceptional versatility in chemical transformations. The electron-rich nature of the pyrazole ring, combined with the presence of two nitrogen atoms in adjacent positions, creates unique reactivity patterns that distinguish these compounds from other heterocyclic systems. This compound specifically exemplifies how strategic substitution can fine-tune molecular properties for specific applications.

Historical development of pyrazole chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" to describe this class of compounds. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, accidentally obtaining antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for future research in this field.

The synthetic methodology for pyrazoles was further advanced by German chemist Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This methodological breakthrough provided researchers with reliable synthetic routes to access pyrazole derivatives and enabled systematic investigation of their properties and applications.

A significant milestone in pyrazole chemistry occurred in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata. This discovery challenged the prevailing belief that pyrazoles could not be obtained naturally and opened new avenues for studying naturally occurring pyrazole compounds. Subsequently, they also isolated levo-β-(1-pyrazolyl) alanine from watermelon seeds, further establishing the presence of pyrazole structures in biological systems.

Classification within nitrogen-containing heterocycles

This compound belongs to the five-membered nitrogen-containing heterocyclic compounds, specifically classified as an azole. Within the azole family, pyrazoles are distinguished by having two adjacent nitrogen atoms in positions 1 and 2 of the five-membered ring, differentiating them from other azoles such as imidazoles, which have nitrogen atoms in positions 1 and 3.

The classification system for heterocyclic compounds places pyrazoles within several organizational frameworks. According to structural criteria, pyrazoles are categorized as aromatic heterocycles due to their six π-electrons satisfying the Hückel rule for aromaticity. From an electronic perspective, pyrazoles exhibit amphoteric properties, functioning as both acids and bases due to the presence of both pyrrole-like acidic nitrogen and pyridine-like basic nitrogen atoms.

| Classification Parameter | Category | Specific Details |

|---|---|---|

| Ring Size | Five-membered | Contains three carbon and two nitrogen atoms |

| Heteroatom Type | Nitrogen heterocycle | Two adjacent nitrogen atoms at positions 1,2 |

| Electronic Nature | Aromatic | Six π-electrons in delocalized system |

| Substitution Pattern | Trisubstituted pyrazole | Ethyl, methoxy, and methyl substituents |

| Functional Group | Primary amine | Methanamine group at position 4 |

Within the broader context of nitrogen heterocycles, pyrazoles occupy a unique position due to their electronic structure combining features of both pyrrole and pyridine systems. This dual nature provides pyrazoles with distinctive reactivity patterns and makes them valuable intermediates in organic synthesis.

Nomenclature and structural identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base name "pyrazole" indicates the five-membered ring containing two adjacent nitrogen atoms. The numbering system begins with the nitrogen bearing the hydrogen atom as position 1, with the adjacent nitrogen as position 2.

The structural identification reveals several key features that define this compound's chemical identity. The 1H designation indicates that the compound exists in the 1H-tautomeric form, where the hydrogen atom is located on the nitrogen at position 1. The substituent positions are clearly defined: a methyl group at position 1, an ethyl group at position 3, a methoxy group at position 5, and a methanamine group at position 4.

The molecular formula can be derived as C₈H₁₅N₃O, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This composition reflects the pyrazole core with its various substituents and the methanamine functional group. The structural complexity arises from the combination of electron-donating groups (methoxy and alkyl groups) with the basic amine functionality.

Spectroscopic identification of this compound would typically employ nuclear magnetic resonance spectroscopy to confirm the substitution pattern and connectivity. The methoxy group would appear as a distinct singlet in the proton nuclear magnetic resonance spectrum, while the ethyl group would show characteristic triplet-quartet patterns. The methanamine protons would be expected to appear as a singlet, potentially exchangeable with deuterium oxide.

Research objectives and scientific significance

The research objectives surrounding this compound encompass multiple aspects of chemical science, from fundamental structural studies to applied synthetic applications. Primary research goals include understanding the electronic properties imparted by the specific substitution pattern and investigating how these properties influence chemical reactivity and biological activity.

One significant research objective involves exploring the compound's potential as a synthetic intermediate for more complex molecular architectures. The presence of both electron-donating substituents and a reactive amine group creates opportunities for diverse chemical transformations. Researchers are particularly interested in investigating multicomponent reaction strategies that could utilize this compound as a building block for generating libraries of structurally related derivatives.

The scientific significance extends to structure-activity relationship studies, where systematic modification of pyrazole substituents provides insights into how molecular structure influences biological and chemical properties. The specific substitution pattern in this compound offers a unique template for investigating the effects of electron-donating groups on pyrazole reactivity. Understanding these relationships contributes to the broader field of medicinal chemistry and drug design.

Research into this compound also addresses fundamental questions about heterocyclic chemistry, including tautomerism, electronic distribution, and conformational preferences. The combination of multiple substituents creates complex electronic interactions that require detailed theoretical and experimental investigation to fully understand.

Position in contemporary chemical research

In contemporary chemical research, this compound occupies a position at the intersection of several active research areas. The compound represents an example of how modern synthetic chemistry approaches the design of functionalized heterocycles with specific property profiles. Current research trends emphasize the development of efficient synthetic methodologies for accessing substituted pyrazoles, particularly those with complex substitution patterns.

The compound's relevance to contemporary research is enhanced by the growing interest in nitrogen-containing heterocycles for pharmaceutical applications. While specific biological activities are beyond the scope of this discussion, the structural features present in this compound align with current trends in heterocyclic drug design. The combination of aromatic stability, basic functionality, and strategic substitution represents design principles commonly employed in modern medicinal chemistry.

Contemporary synthetic methodology development has identified pyrazole derivatives as important targets for method validation and scope exploration. The specific substitution pattern in this compound provides opportunities for testing new synthetic transformations and demonstrating the versatility of modern organic synthesis techniques.

| Research Area | Contemporary Relevance | Specific Applications |

|---|---|---|

| Synthetic Methodology | High | Building block for complex molecules |

| Structure-Activity Studies | Moderate | Template for systematic modifications |

| Electronic Property Investigation | High | Model compound for substituent effects |

| Heterocyclic Chemistry | Very High | Representative of substituted pyrazoles |

The position of this compound in contemporary research is further strengthened by advances in analytical techniques that enable detailed characterization of complex heterocyclic structures. Modern spectroscopic methods and computational chemistry tools provide unprecedented insights into the molecular properties of substituted pyrazoles, making compounds like this compound valuable subjects for comprehensive study.

Properties

IUPAC Name |

(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQWQAQDDYPUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is synthesized by condensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, starting from ethyl-substituted β-ketoesters and hydrazine hydrate in a suitable solvent such as ethanol or methanol under reflux conditions leads to the formation of the 3-ethyl-5-substituted pyrazole ring.

Methoxy Group Introduction

The methoxy group at the 5-position can be introduced by:

Direct use of 5-methoxy substituted β-ketoesters as starting materials in the pyrazole ring formation step.

Post-synthetic methylation of the hydroxy group at the 5-position using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Methylation at the 1-Position

The methyl group at the 1-position of the pyrazole ring is introduced via alkylation using methyl halides (e.g., methyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

Introduction of the Methanamine Group at the 4-Position

The methanamine substituent is typically introduced by:

Reacting the 4-substituted pyrazole intermediate bearing a suitable leaving group (e.g., halogen) with ammonia or an amine source under nucleophilic substitution conditions.

Alternatively, reductive amination can be employed by reacting the 4-formyl pyrazole intermediate with methylamine or ammonia in the presence of reducing agents such as sodium cyanoborohydride.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 5-methoxy-3-ethyl β-ketoester, reflux in ethanol | Formation of 3-ethyl-5-methoxy-pyrazole core |

| 2 | N1-methylation | Methyl iodide, K2CO3, DMF, 80°C | Introduction of methyl group at N1 |

| 3 | Functionalization at C4 | Halogenation (e.g., chlorination) at C4 position | Formation of 4-chloro intermediate |

| 4 | Amination | NH3 or methylamine, reflux in methanol | Substitution of halogen with methanamine |

Research Findings and Optimization

The choice of solvent and temperature critically influences yield and purity. For example, DMF is preferred for alkylation due to its polar aprotic nature facilitating nucleophilic substitution.

Controlled addition of methylating agents minimizes side reactions such as overalkylation.

Use of inert atmosphere during sensitive steps prevents oxidation of the pyrazole ring.

Purification is typically achieved by chromatography using chloroform/methanol mixtures.

Reported yields for each step vary but are generally in the range of 35–75%, with overall yield optimization achieved through reaction time and reagent stoichiometry adjustments.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction of the pyrazole ring or the methanamine group can yield various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form different substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Imines, nitriles

Reduction: Reduced pyrazole derivatives

Substitution: Substituted pyrazoles with various functional groups

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine a candidate for developing new anti-inflammatory drugs.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Materials Science

The compound's unique electronic and optical properties are being investigated for applications in:

- Organic Electronics : The synthesis of novel materials incorporating this compound can lead to improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Nanotechnology : Its potential as a building block in nanomaterials can facilitate advancements in drug delivery systems and biosensors.

Biological Studies

In biochemical research, this compound serves as:

- Biochemical Probes : It is utilized to study enzyme-substrate interactions and metabolic pathways due to its ability to selectively bind to specific targets.

- Metabolic Pathway Investigation : It aids in elucidating complex metabolic networks, contributing to the understanding of various biological processes.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Agrochemicals : It acts as an intermediate in the synthesis of pesticides and herbicides, enhancing the efficacy of agricultural products.

- Specialty Chemicals : Its unique structure allows for the development of specialty chemicals used in various applications, including coatings and adhesives.

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential role as a therapeutic agent for inflammatory diseases.

Case Study 2: Organic Electronics

Research conducted by a group at a leading university explored the incorporation of this compound into polymer matrices for OLED applications. The findings indicated improved charge transport properties and enhanced device efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s methoxy group enhances solubility compared to the trifluoromethyl group in , which increases lipophilicity. The ethyl group provides moderate steric bulk compared to the smaller methyl groups in .

- Electronic Properties : Methoxy (target) and trifluoromethyl () substituents create opposing electronic effects, influencing reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molar Mass | 169.22 | 158.21 | 203.15 |

| Polar Groups | Methoxy, NH₂ | NH₂ | NH₂, CF₃ |

| Predicted LogP | ~1.5 (moderate) | ~1.0 (low) | ~2.5 (high) |

Insights : The target compound’s methoxy group balances hydrophilicity and lipophilicity, making it a candidate for drug-like molecules. The trifluoromethyl group in significantly increases LogP, favoring blood-brain barrier penetration.

Biological Activity

The compound (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine , with the CAS number 1432681-34-9 , is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₈H₁₅N₃O

- Molecular Weight: 169.22 g/mol

- IUPAC Name: (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Substitution Reactions: Introducing ethyl, methoxy, and methyl groups via ethylation and other substitution methods.

- Methanamine Group Introduction: Achieved through reductive amination with corresponding aldehydes or ketones.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity across various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (3-Ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | MCF7 (breast cancer) | TBD |

| Other pyrazole derivatives | NCI-H460 (lung cancer) | 42.30 |

| Other pyrazole derivatives | A549 (lung cancer) | 26 |

These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The incorporation of specific functional groups can enhance their efficacy in reducing inflammation markers in various models. For example, compounds similar to (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

A study published in MDPI detailed the biological evaluation of various pyrazole derivatives, including those with similar structures to (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine. The findings suggested that modifications to the pyrazole core significantly influenced their biological activity against different cancer types .

Another investigation focused on the synthesis and evaluation of a series of pyrazole-based compounds for their antiproliferative activity against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance both potency and selectivity against cancer cells .

Applications in Drug Design

The unique structure of (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine positions it as a promising scaffold for drug design:

- Medicinal Chemistry: Investigated as a potential pharmacophore for developing new anti-inflammatory and anticancer drugs.

- Biochemical Assays: Utilized as a probe to study enzyme interactions and metabolic pathways.

- Material Science: Explored for applications in synthesizing novel materials with unique electronic properties .

Q & A

Q. What are the recommended synthetic routes for (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as substituted hydrazines and β-keto esters. For example, describes a cyclocondensation approach with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole derivatives. Optimize reaction conditions (e.g., temperature, solvent) using continuous flow reactors to enhance yield and purity, as noted in . Post-synthesis purification via recrystallization or column chromatography is recommended. Validate purity using HPLC or GC-MS .

Q. How should researchers characterize the compound’s structural identity and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and methyl/methoxy group integration (e.g., as in for pyrazole-carboxylic acid derivatives).

- Infrared Spectroscopy (IR): Identify functional groups like amine (-NH) and methoxy (-OCH) stretches.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays). Cross-reference with literature spectra of analogous pyrazole derivatives () .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol risks, employ NIOSH-approved respirators (e.g., P95 filters) as per .

- Ventilation: Work in a fume hood to prevent inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination ().

- Storage: Store in airtight containers at -20°C, away from light and moisture. Regularly monitor stability via TGA/DSC () .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights flow reactors for precise control.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective pyrazole formation.

- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy. Adjust stoichiometry based on intermediate trapping (e.g., Schiff base formation in ) .

Q. What mechanistic insights exist for its reactivity in substitution or oxidation reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for nucleophilic/electrophilic attack. Compare with experimental data ().

- Isotopic Labeling: Use O or N isotopes to track reaction pathways (e.g., methoxy group displacement).

- Spectroscopic Trapping: Identify intermediates via LC-MS/MS or EPR for radical pathways () .

Q. How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR/IR data with X-ray crystallography (e.g., for pyrazole analogs).

- Dose-Response Studies: Replicate bioassays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature) to address variability.

- Meta-Analysis: Compare results with structurally similar compounds (e.g., ’s anti-inflammatory pyrazolines) to identify structure-activity trends .

Q. What computational strategies predict its pharmacokinetic or toxicological profiles?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and toxicity endpoints.

- Molecular Docking: Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina. Validate with in vitro assays ().

- QSAR Modeling: Build regression models using descriptors like logP and polar surface area () .

Q. How can ecological impact be assessed given limited data?

Methodological Answer:

Q. What methods validate its stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC ().

- Kinetic Modeling: Calculate half-life (t) using Arrhenius plots for shelf-life prediction.

- Solid-State Analysis: Use PXRD and DSC to assess polymorphic stability () .

Q. How can its potential pharmacological activity be systematically evaluated?

Methodological Answer:

- High-Throughput Screening (HTS): Test against target libraries (e.g., kinases, ion channels) using fluorescence polarization or FRET assays.

- In Vivo Models: Use murine models for inflammation (carrageenan-induced edema) or oncology (xenograft tumors), referencing ’s protocols.

- Metabolite Profiling: Identify active metabolites via hepatic microsome incubations and LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.